7-Methoxy-2-methylquinolin-4-ol
CAS No.: 58596-43-3
Cat. No.: VC13316472
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58596-43-3 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) |
Standard InChI Key | VXLZVELXYBOECH-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₁H₁₁NO₂, corresponds to a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:
-
Methoxy group (-OCH₃) at position 7, enhancing electron density via resonance effects.
-
Methyl group (-CH₃) at position 2, contributing to steric and hydrophobic interactions.
-
Hydroxyl group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ≈ 8–10) .
The SMILES notation (CC₁=CC(=O)C₂=C(N₁)C=C(C=C₂)OC) and InChIKey (VXLZVELXYBOECH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry, predict its behavior in mass spectrometry workflows:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 190.08626 | 138.1 |
[M+Na]⁺ | 212.06820 | 153.2 |
[M-H]⁻ | 188.07170 | 140.3 |
These metrics are critical for metabolite identification and pharmacokinetic studies .
Synthetic Pathways and Optimization
Cyclization and Functionalization
The synthesis typically begins with p-anisidine (4-methoxyaniline) and ethyl acetoacetate, undergoing condensation to form a β-ketoamide intermediate. Cyclization in diphenyl ether at elevated temperatures yields 6-methoxy-4-hydroxy-2-methylquinoline (3) . Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 4-chloro-6-methoxy-2-methylquinoline (4), a versatile intermediate for nucleophilic substitutions .
Palladium-Catalyzed Cross-Coupling
A modified protocol employs tetramethyltin and bis(triphenylphosphine)palladium(II) chloride in dimethylformamide (DMF) to introduce methyl groups. For example, 4-bromo-7-methoxyquinoline reacts with tetramethyltin at 120°C for 16 hours, yielding 4-methyl-7-methoxyquinoline with 45% efficiency . This method highlights the role of lithium chloride as a stabilizing agent and triphenylphosphine as a ligand .
Biological Activities and Mechanistic Insights
HIV-1 Latency Reversal
Quinoline derivatives like 7-methoxy-2-methylquinolin-4-ol exhibit dual mechanisms in reactivating latent HIV-1:
-
Histone deacetylase (HDAC) inhibition, enhancing chromatin accessibility for viral transcription.
-
NFAT (nuclear factor of activated T-cells) activation, promoting viral gene expression .
Compound 12c (a structural analog) demonstrated synergistic activity with vorinostat (a HDAC inhibitor), achieving 47.3% GFP expression in J-Lat A2 cells at 10 μM .
Applications in Drug Development
Antiviral Agents
The compound’s ability to reverse HIV latency positions it as a candidate for "shock and kill" strategies. Dual-acting derivatives (e.g., 12d) concurrently inhibit HDACs and activate NFAT, reducing viral reservoirs in preclinical models .
Antimicrobial Hybrids
Conjugation with sulfonamides or fluoroquinolones improves potency against drug-resistant strains. For instance, 7f (6-ethoxy derivative) showed 39.9% higher efficacy than methoxy analogs against S. aureus .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (30–50%) and require toxic reagents (e.g., POCl₃). Green chemistry approaches, such as microwave-assisted synthesis or enzymatic catalysis, could enhance sustainability .
Pharmacokinetic Optimization
Poor aqueous solubility (logP ≈ 2.8) and rapid hepatic metabolism limit bioavailability. Prodrug strategies (e.g., phosphate esters) or nanoparticle formulations may address these issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume